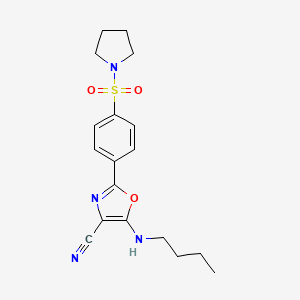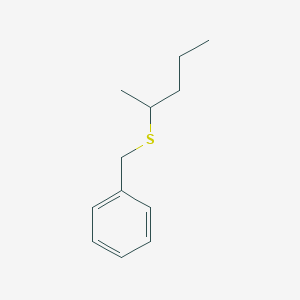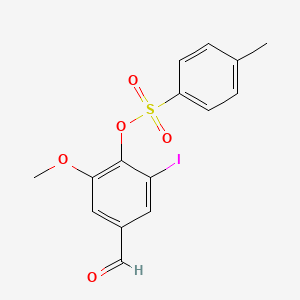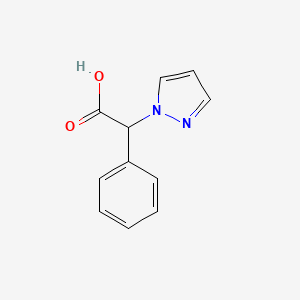![molecular formula C18H18FNO6 B2821991 [2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-78-8](/img/structure/B2821991.png)
[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Treatment
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Parabens, including compounds structurally related to the one , are widely used as preservatives in various products, leading to their ubiquitous presence in aquatic environments. Studies have shown that despite wastewater treatments that relatively well eliminate parabens, they persist at low concentrations in effluents and surface waters, mainly due to continuous introduction from consumer products. These compounds, being phenolic, can readily react with free chlorine, forming chlorinated by-products that are more stable and necessitate further research on their toxicity (Haman et al., 2015).
Pharmacological Insights
Antioxidant Activity and Mechanisms
The study of antioxidants, including derivatives of hydroxybenzoic acid, underscores the importance of these compounds in mitigating oxidative stress. Various tests like ORAC, HORAC, and DPPH have been developed to determine the antioxidant capacity of such compounds, indicating their potential therapeutic applications (Munteanu & Apetrei, 2021).
Gallic Acid's Pharmacological Activities
Gallic acid, closely related to the structure and function of the compound , demonstrates significant anti-inflammatory properties. Its pharmacokinetics, toxicity, and mechanisms of action, mainly involving the MAPK and NF-κB signaling pathways, highlight the therapeutic potential of phenolic compounds in treating inflammatory diseases (Bai et al., 2020).
Chemical Synthesis and Applications
Synthetic Procedures for Biologically Interesting Compounds
Research into benzazoles and derivatives, including those with guanidine moieties, showcases the diversity of biological activities these molecules exhibit. Synthetic chemists are developing new procedures to access these compounds, highlighting their potential as therapeutic agents (Rosales-Hernández et al., 2022).
Practical Synthesis of Related Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, demonstrates the practical approaches to producing structurally related compounds. This highlights the importance of efficient synthesis methods for the development of pharmaceuticals and other chemical products (Qiu et al., 2009).
Eigenschaften
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLCXPNOUHTNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2821909.png)

![(Z)-2-Cyano-3-[4-[[(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2821913.png)
![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2821916.png)
![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2821917.png)


![2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)

![5-[3-(Methylsulfanyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2821924.png)
![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)
![2-[4-(5-Hydroxy-2-azabicyclo[4.4.0]dec-5-en-2-yl)phenyl]ethanenitrile](/img/structure/B2821926.png)